molecular formula C10H9BrO2 B13661569 7-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one

7-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13661569
M. Wt: 241.08 g/mol
InChI Key: FIJXIEPMOCQOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a bromine atom at the 7th position, a hydroxyl group at the 6th position, and a ketone group at the 1st position of the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and catalysts ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 7-bromo-6-oxo-3,4-dihydronaphthalen-1(2H)-one or 7-bromo-6-carboxy-3,4-dihydronaphthalen-1(2H)-one.

    Reduction: Formation of 7-bromo-6-hydroxy-3,4-dihydronaphthalen-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to investigate its biological activity and potential as a drug candidate.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    7-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the hydroxyl group, which may affect its solubility and reactivity.

    7-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical properties and interactions.

Uniqueness

7-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

7-bromo-6-hydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H9BrO2/c11-8-5-7-6(4-10(8)13)2-1-3-9(7)12/h4-5,13H,1-3H2

InChI Key

FIJXIEPMOCQOBI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C(=O)C1)Br)O

Origin of Product

United States

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